![molecular formula C6H6N4 B1296019 [1,2,4]Triazolo[1,5-a]pyridin-8-amine CAS No. 31052-95-6](/img/structure/B1296019.png)
[1,2,4]Triazolo[1,5-a]pyridin-8-amine
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridin-8-amine is a nitrogen-containing heterocyclic compound. This compound is part of a larger class of triazolopyridines, which are known for their diverse biological activities. The structure of this compound includes a triazole ring fused to a pyridine ring, making it a bridge-headed nitrogen compound. This unique structure contributes to its significant role in medicinal and pharmaceutical chemistry .
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[1,5-a]pyridin-8-amine are enzymes such as RORγt , PHD-1 , JAK1 , and JAK2 . These enzymes play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, PHD-1 is involved in cellular response to hypoxia, while JAK1 and JAK2 are part of the Janus kinase family, which plays a role in cytokine signaling .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in changes in the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
The inhibition of the target enzymes by this compound affects several biochemical pathways. For instance, the inhibition of RORγt can modulate immune responses, while the inhibition of PHD-1 can affect cellular responses to hypoxia . Similarly, the inhibition of JAK1 and JAK2 can disrupt cytokine signaling .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, by inhibiting RORγt, the compound can modulate immune responses . Similarly, by inhibiting PHD-1, it can affect cellular responses to hypoxia . The inhibition of JAK1 and JAK2 can disrupt cytokine signaling, potentially affecting processes such as cell growth and immune responses .
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[1,5-a]pyridin-8-amine plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are essential for cytokine signaling and immune response regulation . Additionally, it acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is involved in the differentiation of T-helper cells . These interactions highlight the compound’s potential in modulating immune responses and treating autoimmune diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway, leading to altered gene expression and immune cell function . Furthermore, its role as a RORγt inverse agonist affects the differentiation and function of T-helper cells, which are critical for immune responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and subsequently blocking downstream signaling pathways . Additionally, its interaction with RORγt involves binding to the ligand-binding domain, leading to the inhibition of receptor activity and modulation of gene expression . These molecular interactions underscore the compound’s potential as a therapeutic agent in immune-related disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy and safety . Long-term studies in vitro and in vivo have demonstrated sustained modulation of immune responses, highlighting its potential for chronic treatment applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without significant adverse effects . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and immunosuppression . Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use . These findings emphasize the importance of dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes affect its bioavailability, half-life, and overall pharmacokinetic profile . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in target tissues where it exerts its biological effects . Its distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms . These properties are essential for achieving therapeutic concentrations at the site of action.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals facilitate its localization to these compartments, enhancing its efficacy and specificity . Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridin-8-amine involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) and iodine/potassium iodide can also be used .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizers like sodium hypochlorite or manganese dioxide.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the triazole or pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyridines .
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyridin-8-amine has numerous applications in scientific research, particularly in medicinal chemistry. It is known for its role as:
RORγt inverse agonists: Used in the treatment of autoimmune diseases.
PHD-1 inhibitors:
JAK1 and JAK2 inhibitors: Used in the treatment of inflammatory diseases and certain cancers.
Additionally, this compound is utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Another triazolopyridine compound with similar biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and antiviral properties.
[1,2,4]Triazolo[1,5-a]pyrimidinones: Used in agriculture and medicinal chemistry for their herbicidal and antifungal activities
Uniqueness
[1,2,4]Triazolo[1,5-a]pyridin-8-amine is unique due to its specific structure, which allows it to act on a wide range of biological targets. Its ability to function as an inverse agonist, inhibitor, and modulator of various pathways makes it a versatile compound in both medicinal and pharmaceutical research .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPJXPHHXBKTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297521 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31052-95-6 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31052-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 116473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031052956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31052-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]triazolo[1,5-a]pyridin-8-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


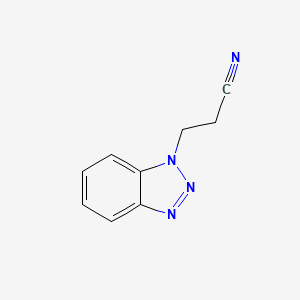
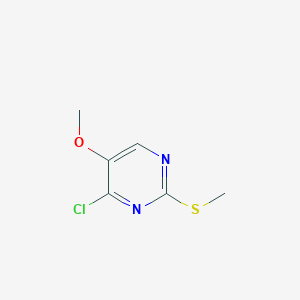
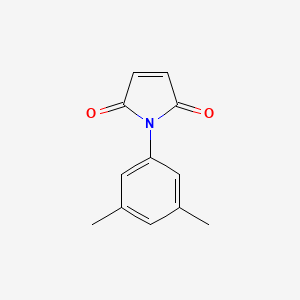
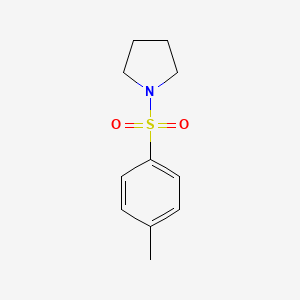


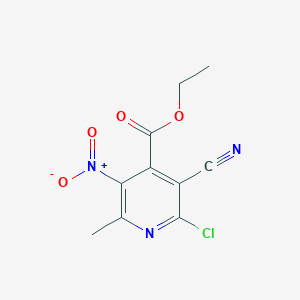

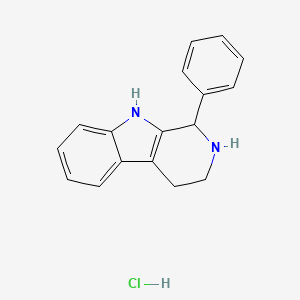



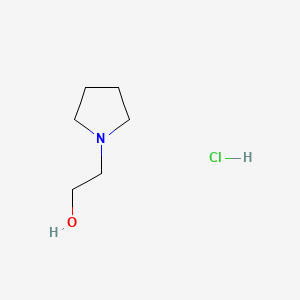
![8-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B1295961.png)
